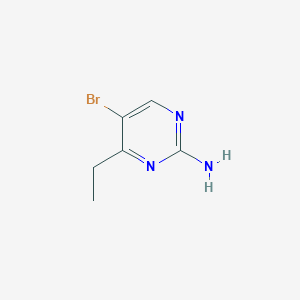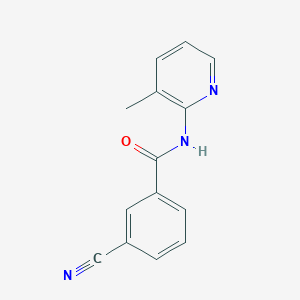
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is an organic compound with the molecular formula C11H13NO2S This compound is characterized by the presence of an allyl group, a hydroxyphenyl group, and a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of 4-hydroxyphenylthiol with allyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetamide under basic conditions to yield the final compound. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioacetamide moiety can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted allyl derivatives.
Aplicaciones Científicas De Investigación
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to the production of reactive oxygen species and the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenylacetamide
- N-(4-Hydroxyphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Bromophenyl)acetamide
Uniqueness
n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is unique due to the presence of the allyl and thioacetamide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H13NO2S |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H13NO2S/c1-2-7-12-11(14)8-15-10-5-3-9(13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) |
Clave InChI |
UYUKFBKCLPNWDZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)CSC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)






![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)



